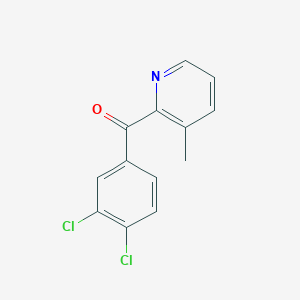

2-(3,4-Dichlorobenzoyl)-3-methylpyridine

Description

2-(3,4-Dichlorobenzoyl)-3-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 3-position and a 3,4-dichlorobenzoyl moiety at the 2-position.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-3-2-6-16-12(8)13(17)9-4-5-10(14)11(15)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTWJLDLMAYNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224426 | |

| Record name | (3,4-Dichlorophenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-59-5 | |

| Record name | (3,4-Dichlorophenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Method

Reagents :

- 3,4-Dichlorobenzoyl chloride (acylating agent)

- 3-Methylpyridine (nucleophile)

- Lewis acid catalyst, typically aluminum chloride (AlCl₃)

-

- Anhydrous environment to prevent hydrolysis of acyl chloride

- Controlled temperature, generally between 0°C and reflux temperature depending on optimization

- Organic solvents such as dichloromethane or toluene are commonly used

- Reaction time varies from 1 to 6 hours depending on scale and conditions

Mechanism :

The Lewis acid activates the acyl chloride by coordinating to the carbonyl oxygen, increasing electrophilicity. The nucleophilic 3-methylpyridine attacks the acyl carbon, forming the ketone linkage at the 2-position of the pyridine ring.-

- Temperature control to maximize yield and minimize side reactions

- Stoichiometry of reagents to ensure complete acylation

- Choice of solvent to influence solubility and reaction kinetics

Alternative Base-Mediated Acylation

- In some cases, the reaction may be carried out by reacting 3-methylpyridine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction.

- This method typically involves refluxing the reactants in an organic solvent like dichloromethane or toluene.

- The base-mediated method can offer milder conditions and easier work-up compared to Lewis acid catalysis.

Industrial Production Considerations

- Scale-up : Industrial production often employs continuous flow reactors to improve heat and mass transfer, enhancing reaction efficiency and safety.

- Purification : Post-reaction purification typically involves recrystallization or column chromatography to achieve high purity.

- Yield and Purity : Industrial processes aim for yields above 70% with purity exceeding 98%, achieved by optimizing reaction parameters and purification steps.

Comparative Data Table of Preparation Methods

| Method | Reagents | Catalyst/Base | Solvent | Temperature Range | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-Dichlorobenzoyl chloride + 3-methylpyridine | AlCl₃ (Lewis acid) | Dichloromethane/Toluene | 0°C to reflux | 1-6 hours | 65-75 | >98 | Requires anhydrous conditions |

| Base-Mediated Acylation | 3,4-Dichlorobenzoyl chloride + 3-methylpyridine | Triethylamine | Dichloromethane/Toluene | Reflux | 3-5 hours | 60-70 | >95 | Milder conditions, easier neutralization |

| Continuous Flow Industrial | Same as above | Lewis acid or base | Organic solvents | Optimized | Continuous | >70 | >98 | Enhanced efficiency and scalability |

Research Findings and Optimization Insights

- Effect of Catalyst : Aluminum chloride remains the most effective Lewis acid catalyst for Friedel-Crafts acylation in this context, providing higher yields and cleaner reactions compared to other Lewis acids.

- Solvent Influence : Dichloromethane offers better solubility and reaction rates but requires careful handling due to volatility; toluene is safer but may require longer reaction times.

- Temperature Control : Lower temperatures reduce side reactions such as polyacylation or decomposition, improving selectivity.

- Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and optimize endpoint.

- Purification : Recrystallization from solvents like ethanol or ethyl acetate yields high-purity product suitable for further application.

Additional Notes on Related Compounds

While direct literature on 2-(3,4-Dichlorobenzoyl)-3-methylpyridine is limited, analogous compounds such as 4-(3,4-Dichlorobenzoyl)-2-methylpyridine have been synthesized using similar Friedel-Crafts acylation routes, confirming the robustness of this approach for positional isomers and related derivatives. The preparation of dichloropyridine intermediates, crucial for acylation, has been well-documented involving chlorination and amination steps with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzoyl)-3-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorobenzoyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-(3,4-Dichlorobenzoyl)-3-methylpyridine exhibits notable antimicrobial properties. In vitro studies have shown its efficacy against various pathogenic microorganisms:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These results indicate its potential as an antimicrobial agent, particularly in the context of rising drug resistance among pathogens.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, studies suggest that it may inhibit glycogen phosphorylase, a target for controlling hyperglycemia in type 2 diabetes . This mechanism of action could position it as a candidate for developing new therapeutic agents aimed at metabolic disorders.

Synthesis and Assessment of Hydrazone Derivatives

A study focused on synthesizing hydrazone derivatives from 2-(3,4-Dichlorobenzoyl)-benzoic acid hydrazide showcased significant antimicrobial activity against Gram-negative and Gram-positive bacteria. The hydrazone derivative HDZ-4 exhibited the highest antibacterial activity with inhibition zones measuring 14 mm against E. coli and 15 mm against B. subtilis . This highlights the compound's versatility in generating derivatives with enhanced biological activities.

Computational Modeling Studies

Computational modeling techniques have been employed to predict the interactions of this compound with biological macromolecules. These studies utilize molecular docking simulations to elucidate binding affinities and mechanisms of action, providing insights into how the compound may interact with target proteins or enzymes. Such modeling is crucial for optimizing its pharmacological profiles.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

(a) 3-[2-(3,4-Dichlorobenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7c)

- Structure: Shares the 3,4-dichlorobenzoyl group but attached to a pyranone ring instead of pyridine.

- Synthesis: Prepared via a reaction at 100°C with a 40% yield, recrystallized in ethanol .

- Properties: Melting point of 164°C, higher than typical pyridine derivatives due to hydrogen bonding from the hydroxyl and carbonyl groups in the pyranone system .

- Applications: Pyranone derivatives are often explored for biological activity, but specific data for 7c are unavailable.

(b) 2,4-Dichlorobenzoyl Chloride (CAS 89-75-8)

- Structure : Acyl chloride derivative lacking the pyridine moiety.

- Reactivity : Highly reactive, used as an intermediate in synthesizing esters or amides. In contrast, the benzoyl group in this compound is less reactive, favoring stability .

- Hazard Profile : Classified as hazardous due to corrosive and lachrymatory properties, whereas the target compound’s hazards are undocumented .

Methylpyridine Derivatives

(a) 3-Methylpyridine

(b) 2- or 4-Methylpyridine Isomers

- Reactivity Differences : The position of the methyl group affects nucleophilicity and coordination behavior. For example, 4-methylpyridine is more basic than 3-methylpyridine due to resonance effects .

Data Table: Key Comparisons

Biological Activity

2-(3,4-Dichlorobenzoyl)-3-methylpyridine is a compound belonging to the pyridine family, characterized by its unique structural features that include a dichlorobenzoyl group and a methyl group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C13H9Cl2NO

- Appearance : Yellow crystalline solid

- Key Functional Groups : Dichlorobenzoyl and methyl groups

The presence of two chlorine atoms in the dichlorobenzoyl moiety enhances its reactivity and interaction with biological targets. This structural configuration is pivotal in determining its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

The compound has also been investigated for its role in inhibiting specific enzymes linked to disease pathways. This includes potential inhibition of glycogen phosphorylase, which is relevant in the context of type 2 diabetes management. The exact mechanism of action remains under investigation, but preliminary studies suggest that it may alter enzyme activity by binding to active sites or allosteric sites on target proteins.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. This interaction can lead to altered enzymatic activity and subsequent biological effects. Current research employs techniques such as molecular docking simulations and spectroscopy to elucidate these interactions.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound inhibited Gram-positive and Gram-negative bacterial strains, showcasing its broad-spectrum antimicrobial efficacy.

- Enzyme Inhibition Studies : In vitro assays indicated that the compound could inhibit glycogen phosphorylase with an IC50 value that suggests significant potential for managing hyperglycemia.

Comparative Analysis

To illustrate the uniqueness of this compound in comparison to structurally similar compounds, a table is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2,4-Dichlorobenzoyl)-3-methylpyridine | Contains a dichlorobenzoyl group | Different chlorine substitution pattern affects reactivity |

| 4-(2,3-Dichlorobenzoyl)-2-methylpyridine | Similar pyridine core | May exhibit different biological activities due to position changes |

| 1-(3-Chlorobenzoyl)-3-methylpyridine | Chlorobenzoyl group instead | Potentially lower reactivity due to fewer chlorine atoms |

This comparison highlights how the specific chlorine substitution pattern in this compound influences its biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorobenzoyl)-3-methylpyridine, and how can reaction yields be improved?

- Methodological Answer : A common approach involves coupling 3-methylpyridine with 3,4-dichlorobenzoyl chloride under basic conditions (e.g., NaOH in dichloromethane). To enhance yields, optimize stoichiometry (1:1.2 molar ratio of pyridine to acyl chloride) and reaction time (6–8 hours at room temperature). Post-synthesis, use column chromatography with silica gel (ethyl acetate/hexane, 3:7) for purification. Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane). For scalability, consider Pd-catalyzed cross-coupling methods, as demonstrated in analogous pyridine derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons in the dichlorobenzoyl group (δ 7.5–8.1 ppm, doublets) and the 3-methylpyridine moiety (δ 2.5 ppm singlet for CH3, δ 8.3–8.6 ppm for pyridine protons).

- IR : Look for C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry : Expect molecular ion peaks at m/z 295 (M⁺ for C₁₃H₉Cl₂NO). Validate purity via HPLC (C18 column, acetonitrile/water gradient) with ≥98% purity thresholds .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzoyl group. Avoid exposure to moisture or strong bases. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; monitor via HPLC for byproducts like 3-methylpyridine or dichlorobenzoic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., herbicidal vs. antitumor effects) may arise from substituent positioning or assay conditions. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents on the pyridine or benzoyl rings. Use standardized assays (e.g., MTT for cytotoxicity, leaf-disk assays for herbicidal activity) under controlled pH and temperature. Compare results with structurally related compounds like pyrazoxyfen (herbicide) or 2-(3,4-Dichlorobenzoyl)benzoic acid (apoptosis inducer) .

Q. What advanced analytical strategies are recommended for identifying and quantifying synthesis-related impurities?

- Methodological Answer : Employ LC-MS/MS to detect low-abundance impurities (e.g., unreacted 3-methylpyridine or dichlorobenzoyl chloride adducts). For quantification, use reference standards (e.g., indomethacin analogs) with similar hydrophobicity. Develop a forced degradation protocol (acid/base/oxidative stress) to characterize degradation products. Cross-reference with impurity databases for chlorinated pyridines .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps, focusing on the pyridine N-atom (nucleophilic site) and benzoyl carbonyl (electrophilic site). Simulate reaction pathways (e.g., nucleophilic acyl substitution) using Gaussian or ORCA software. Validate predictions with experimental kinetic studies (e.g., monitoring Cl⁻ release in hydrolysis) .

Q. What experimental designs are critical for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine in vitro binding assays (surface plasmon resonance for protein interactions) with in silico docking (AutoDock Vina) to identify target proteins. For cellular studies, use CRISPR knockouts of suspected targets (e.g., kinases or cytochrome P450 enzymes). Validate findings via Western blotting for downstream signaling markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.